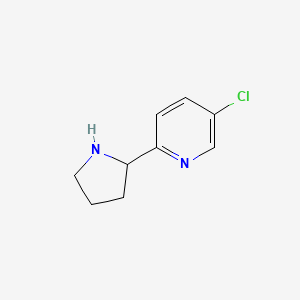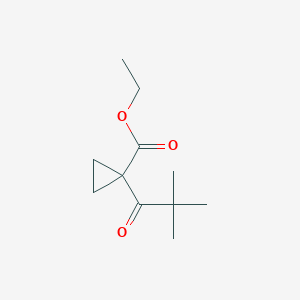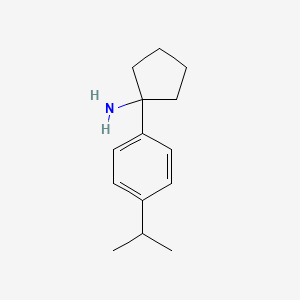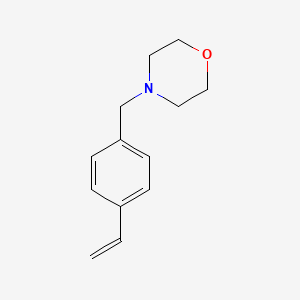
4-(4-Vinylbenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Ethenylphenyl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 4-ethenylphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-ethenylphenyl)methyl]morpholine typically involves the reaction of morpholine with 4-ethenylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the benzyl chloride, displacing the chloride ion and forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents and catalysts to facilitate the reaction.
化学反応の分析
Types of Reactions: 4-[(4-Ethenylphenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: N-oxides of the morpholine ring.
Reduction: Ethyl-substituted derivatives.
Substitution: Nitro or halogen-substituted aromatic compounds.
科学的研究の応用
4-[(4-Ethenylphenyl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
作用機序
The mechanism of action of 4-[(4-ethenylphenyl)methyl]morpholine involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The ethenylphenyl group may enhance binding affinity and specificity, leading to distinct biological effects.
類似化合物との比較
4-Methylmorpholine: Similar in structure but lacks the ethenylphenyl group.
4-Ethylmorpholine: Contains an ethyl group instead of the ethenylphenyl group.
N-Benzylmorpholine: Features a benzyl group instead of the ethenylphenyl group.
Uniqueness: 4-[(4-Ethenylphenyl)methyl]morpholine is unique due to the presence of the ethenylphenyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
4-[(4-ethenylphenyl)methyl]morpholine |
InChI |
InChI=1S/C13H17NO/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h2-6H,1,7-11H2 |
InChIキー |
OLIGNDKDKIZAGN-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)CN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




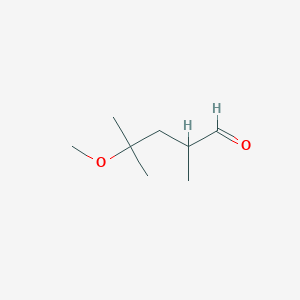

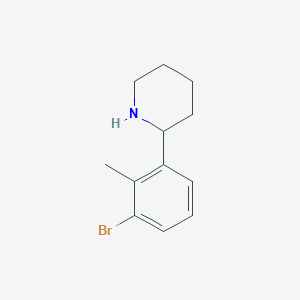
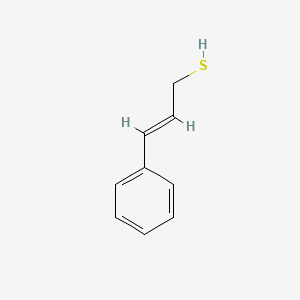
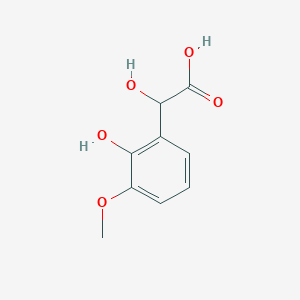
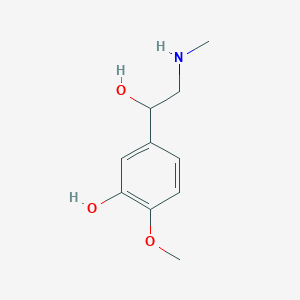
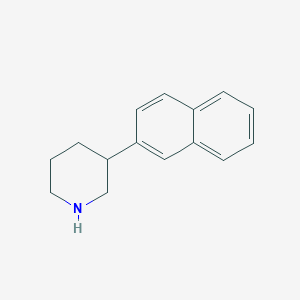
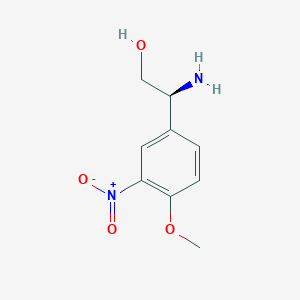
aminehydrochloride](/img/structure/B13600498.png)
